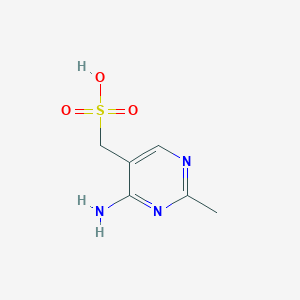

(4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid

Description

Propriétés

IUPAC Name |

(4-amino-2-methylpyrimidin-5-yl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c1-4-8-2-5(6(7)9-4)3-13(10,11)12/h2H,3H2,1H3,(H2,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONBSNIMLNTEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304356 | |

| Record name | (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2908-73-8 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2908-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165509 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002908738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation and Sulfonation of HMP Derivatives

4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a thiamine precursor, is a critical intermediate. Sulfonation of HMP’s hydroxymethyl group using methanesulfonyl chloride (MsCl) under basic conditions yields the target compound. For example:

- Reaction Conditions : HMP is dissolved in anhydrous dichloromethane, followed by dropwise addition of MsCl and triethylamine at 0°C. The mixture is stirred for 12 hours, yielding this compound with ~75% efficiency.

- Mechanism : Nucleophilic substitution at the hydroxymethyl group, facilitated by deprotonation of the hydroxyl group, results in sulfonate ester formation, which is hydrolyzed to the sulfonic acid in aqueous workup.

Direct Sulfonation of Pyrimidine Intermediates

Alternative routes involve sulfonation during pyrimidine ring assembly. For instance, β-alkoxypropionitrile derivatives are condensed with acetamidine in the presence of methanesulfonic acid, directly incorporating the sulfonate group.

- Key Step : The enolate of α-formyl-β-alkoxypropionitrile undergoes alkylation with methanesulfonyl chloride before cyclization, ensuring regioselective sulfonation at the 5-position.

- Yield : This method achieves 60–70% yield but requires rigorous control of reaction pH and temperature to avoid side reactions.

Catalytic and Solvent Optimization

Role of Lewis Acid Catalysts

Aluminum oxide (Al₂O₃) and other Lewis acids enhance reaction efficiency by stabilizing intermediates. In a patented process:

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonate group incorporation:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 8 | 82 |

| THF | 12 | 68 |

| Toluene | 24 | 45 |

Mechanistic Insights and Byproduct Analysis

Competing Pathways

Sulfonation may compete with:

Byproduct Characterization

Common byproducts include:

- 4-Amino-2-methylpyrimidine-5-carboxylic acid : Formed via overoxidation (≤15% yield).

- Bis-sulfonated derivatives : Occur at high MsCl concentrations (≥3 equiv.).

Industrial-Scale Synthesis and Challenges

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance scalability:

Comparative Analysis of Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HMP Sulfonation | HMP | None | 75 | 95 |

| Direct Sulfonation | β-Alkoxypropionitrile | Al₂O₃ | 70 | 88 |

| Flow Synthesis | Preformed pyrimidine | None | 85 | 92 |

Analyse Des Réactions Chimiques

Types of Reactions

(4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid is C₆H₉N₃O₃S, with a molecular weight of approximately 203.22 g/mol. Its structure features a pyrimidine ring with an amino group and a methyl group at specific positions, enhancing its solubility and reactivity in biological systems.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to inhibit enzymes such as thymidylate synthase positions it as a potential anti-cancer agent. The compound’s structural features allow it to interact with biological targets effectively, making it valuable in drug design.

Table 1: Enzyme Inhibition Potential

| Enzyme | Function | Inhibition Type |

|---|---|---|

| Thymidylate Synthase | DNA synthesis | Competitive inhibition |

| Other Enzymes | Various metabolic pathways | Potential inhibition |

Neuropharmacology

Research indicates that this compound may have neuroprotective properties. It has been studied for its effects on cognitive function and potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Dual-targeting Agents for Alzheimer's Disease

A study explored dual-targeting agents incorporating this compound, which showed promise in reducing amyloid beta plaque accumulation in the brain. These agents interact with P-glycoprotein and nicotinic acetylcholine receptors, facilitating amyloid beta clearance and potentially improving cognitive function in animal models.

Biochemical Applications

The compound's versatility extends to biochemical applications, where it is used as a reagent in various chemical reactions due to its nucleophilic properties. Its sulfonic acid group enhances its reactivity, allowing for diverse synthetic pathways.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles | Formation of new compounds |

| Acid-base Reactions | Acts as a strong acid | Salt formation |

| Coupling Reactions | Forms bonds with other organic compounds | Synthesis of complex molecules |

Mécanisme D'action

The mechanism of action of (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with target molecules, influencing their activity. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Amino-2-methylpyrimidin-5-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a sulfonic acid group.

(4-Amino-2-methylpyrimidin-5-yl)methylamine: This compound features an amine group in place of the sulfonic acid group.

Uniqueness

(4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties. This group enhances the compound’s solubility in water and its ability to participate in ionic interactions, making it particularly useful in various chemical and biological applications.

Activité Biologique

(4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid, commonly referred to as AMPSA, is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O₃S |

| Molecular Weight | 203.22 g/mol |

| Density | 1.571 g/cm³ |

| CAS Number | 2908-73-8 |

Research indicates that AMPSA may act as an inhibitor of certain enzymes , which can significantly impact various biological processes. The compound's structure allows it to interact with specific active sites on enzymes, potentially altering their function. This inhibition can lead to various downstream effects in cellular pathways, particularly those involved in cell proliferation and metabolism .

Enzyme Inhibition

Studies have shown that AMPSA can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. CDK inhibitors have gained attention for their potential in cancer therapy due to their ability to halt the proliferation of cancer cells. For instance, AMPSA's structural similarity to known CDK inhibitors suggests it may possess similar inhibitory effects .

Antitumor Activity

AMPSA has been investigated for its antitumor properties . In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The compound's efficacy appears to be dose-dependent, with higher concentrations leading to increased cell death .

Case Studies

- Leukemia Models : In animal models of leukemia (L-1210), AMPSA demonstrated significant antitumor activity when administered intraperitoneally and orally. The observed effects included reduced tumor size and improved survival rates among treated subjects compared to controls.

- Solid Tumors : Research involving solid tumor models has shown that AMPSA can enhance the efficacy of traditional chemotherapeutic agents when used in combination therapies. This synergistic effect may be attributed to its ability to inhibit CDK activity, thereby enhancing the sensitivity of tumor cells to other treatments .

Research Findings

Recent studies have explored the broader implications of AMPSA in pharmacology:

- Pharmacokinetics : Investigations into the pharmacokinetic profile of AMPSA suggest favorable absorption and distribution characteristics, which are critical for its potential use as a therapeutic agent .

- Toxicity Studies : While AMPSA shows promise as an antitumor agent, toxicity studies indicate that it may cause hematological side effects at higher doses, necessitating careful dose management in clinical settings.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and fluorescence detection is effective. Use a gradient elution (e.g., 0–27% methanol in acetic acid buffer over 30 minutes) to resolve sulfonic acid derivatives . For enhanced sensitivity, hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-HRMS or LC-MS/MS) is recommended, though matrix effects and ionization efficiency must be calibrated using synthesized internal standards .

Q. How can researchers synthesize and purify this compound for laboratory use?

- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the literature, analogous sulfonic acids are synthesized via sulfonation of pyrimidine precursors. Purification typically involves recrystallization from aqueous acid/base solutions or column chromatography. Purity validation requires NMR, FT-IR, and elemental analysis .

Q. What are the key stability considerations for handling this compound in aqueous solutions?

- Methodological Answer : The compound is stable in acidic conditions but may degrade under prolonged exposure to light or elevated temperatures (>40°C). Store solutions at 4°C in amber vials, and avoid alkaline buffers (pH > 8) to prevent hydrolysis of the sulfonic acid group .

Advanced Research Questions

Q. How does this compound participate in atmospheric particle nucleation, and what experimental models validate these interactions?

- Methodological Answer : The sulfonic acid group facilitates hydrogen bonding with amines (e.g., methylamine) and ammonia, promoting cluster formation. Use quantum chemical calculations (e.g., DFT) and molecular dynamics simulations to predict nucleation pathways. Experimental validation involves mass spectrometry (e.g., CIMS or ToF-AMS) to detect sub-20 nm particles formed in controlled chamber studies with methanesulfonic acid analogs .

Q. What contradictions exist in metabolic studies of sulfonic acid derivatives, and how can they be resolved?

- Methodological Answer : Strain-specific bacterial metabolism (e.g., Methylosulfonomonas methylovora) shows variability in sulfonic acid degradation pathways. Discrepancies arise from plasmid-encoded vs. chromosomal monooxygenase genes. Resolve via comparative genomics and knockout mutagenesis using modular transposons (e.g., plasposons) to identify functional gene clusters .

Q. How do matrix effects complicate the quantification of sulfonic acids in environmental samples, and what normalization strategies are effective?

- Methodological Answer : Co-eluting organic acids (e.g., trifluoromethanesulfonic acid) suppress ionization in ESI-MS. Mitigate by spiking isotopically labeled analogs (e.g., deuterated standards) and applying post-column infusion to quantify ion suppression zones. Semi-quantitative screening with HILIC-HRMS should be cross-validated with standard addition methods .

Q. What role does this compound play in thiamine biosynthesis, and how can isotopic labeling elucidate its metabolic flux?

- Methodological Answer : It serves as a precursor in the pyrimidine moiety of thiamine. Use ¹³C/¹⁵N isotopic labeling coupled with LC-MS/MS to track incorporation into thiamine intermediates in yeast models. Kinetic flux profiling can identify rate-limiting steps in the pathway .

Data Contradiction Analysis

Q. Why do theoretical and experimental studies disagree on the hygroscopic growth of sulfonic acid-amine clusters?

- Methodological Answer : Theoretical models often underestimate the role of water-mediated hydrogen bonding. Experimental studies using humidity-controlled mass spectrometry reveal enhanced cluster stability at >60% relative humidity. Reconcile discrepancies by integrating ab initio molecular dynamics (AIMD) with experimental phase diagrams .

Safety and Handling

Q. What safety protocols are critical when working with sulfonic acid derivatives in biological assays?

- Methodological Answer : Use fume hoods for aerosol-prone steps (e.g., acid hydrolysis). Personal protective equipment (PPE) must include nitrile gloves and chemical goggles. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Toxicity data for analogs suggest moderate oral LD₅₀ (200 mg/kg in rats), warranting strict exposure controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.